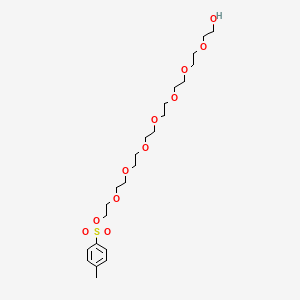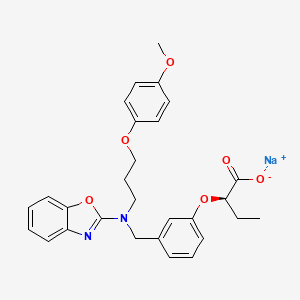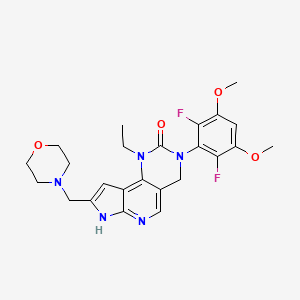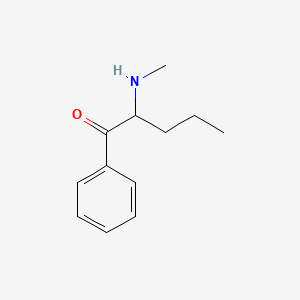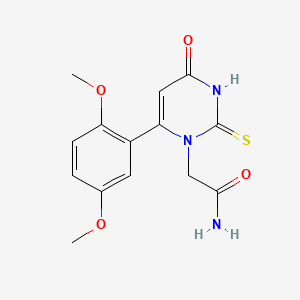
PF-1355
Descripción general
Descripción
- PF-06281355 es un inhibidor selectivo de la mieloperoxidasa (MPO) basado en el mecanismo de 2-tiouracilo.
- Se utiliza para el tratamiento de enfermedades vasculíticas, que implican la inflamación de los vasos sanguíneos .
Aplicaciones Científicas De Investigación
Química: PF-06281355 sirve como una herramienta valiosa para estudiar la inhibición de MPO y los procesos enzimáticos relacionados.
Biología: Los investigadores exploran su impacto en las respuestas inmunitarias y la inflamación.
Medicina: Sus posibles aplicaciones terapéuticas incluyen el tratamiento de la vasculitis.
Industria: Si bien no se usa directamente en la industria, la comprensión de su mecanismo informa el desarrollo de fármacos.
Mecanismo De Acción
- PF-06281355 inhibe la MPO al unirse a su sitio activo, evitando su actividad catalítica.
- Los objetivos moleculares incluyen la propia MPO y sus efectos impactan en las vías inflamatorias.
Análisis Bioquímico
Biochemical Properties
PF-1355 plays a significant role in biochemical reactions, particularly as an MPO inhibitor . MPO is a heme-containing peroxidase produced in bone marrow and stored in the azurophilic granules of neutrophils . This compound inhibits MPO activity in a dose-responsive fashion in phorbol ester-stimulated human neutrophils .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing plasma MPO activity, vascular edema, neutrophil recruitment, and elevating circulating cytokines . It also attenuates clozapine-induced release of inflammatory mediators .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an MPO inhibitor . It is selective for MPO over thyroid peroxidase (TPO) and over a panel of more than 50 enzymes, receptors, transporters, and ion channels . It inhibits MPO activity in isolated human whole blood .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit MPO activity, reduce vascular edema, and decrease neutrophil recruitment
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in a model of anti-glomerular basement membrane disease, albuminuria and chronic renal dysfunction were completely suppressed by this compound treatment .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of MPO
Transport and Distribution
Given its role as an MPO inhibitor, it is likely to interact with neutrophils where MPO is stored .
Subcellular Localization
Given its role as an MPO inhibitor, it is likely to be localized where MPO is stored, i.e., in the azurophilic granules of neutrophils .
Métodos De Preparación
Rutas sintéticas: La ruta sintética de PF-06281355 involucra transformaciones químicas específicas para lograr su estructura.
Condiciones de reacción: Los detalles sobre las condiciones específicas de la reacción son propietarios, pero se sintetiza a través de una serie de pasos.
Producción industrial: La información sobre los métodos de producción a escala industrial no está ampliamente disponible.
Análisis De Reacciones Químicas
Reacciones que sufre: PF-06281355 puede sufrir diversas reacciones, incluyendo oxidación, reducción y sustitución.
Reactivos y condiciones comunes: Los reactivos y condiciones específicos no se divulgan públicamente.
Productos principales: Los productos principales formados durante su síntesis no están explícitamente documentados.
Comparación Con Compuestos Similares
Singularidad: La selectividad y el mecanismo de PF-06281355 lo diferencian.
Compuestos similares: Si bien no tengo una lista completa, existen otros inhibidores de MPO, como AZD5904 y AZD4831.
Propiedades
IUPAC Name |
2-[6-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-20-8-3-4-11(21-2)9(5-8)10-6-13(19)16-14(22)17(10)7-12(15)18/h3-6H,7H2,1-2H3,(H2,15,18)(H,16,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBUZOGABRDGBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=O)NC(=S)N2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140746 | |
| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435467-38-1 | |
| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435467-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2,5-Dimethoxyphenyl)-3,4-dihydro-4-oxo-2-thioxo-1(2H)-pyrimidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


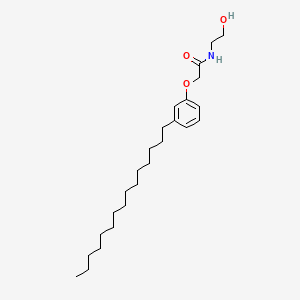
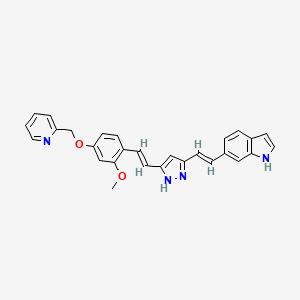



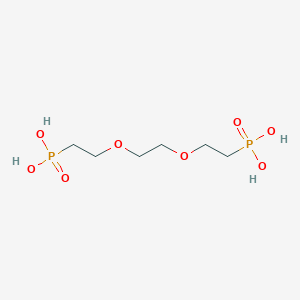
![2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate](/img/structure/B609896.png)
